molecular formula C8H17BrN2O B1390308 2-Bromo-N-[2-(diethylamino)ethyl]acetamide CAS No. 1138442-93-9

2-Bromo-N-[2-(diethylamino)ethyl]acetamide

Cat. No.: B1390308
CAS No.: 1138442-93-9
M. Wt: 237.14 g/mol
InChI Key: PAVDIYPEYITMGN-UHFFFAOYSA-N
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Description

2-Bromo-N-[2-(diethylamino)ethyl]acetamide is an organic compound with the molecular formula C8H17BrN2O It is a brominated acetamide derivative, characterized by the presence of a bromo group attached to the acetamide moiety and a diethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[2-(diethylamino)ethyl]acetamide typically involves the bromination of N-[2-(diethylamino)ethyl]acetamide. A common method includes the reaction of N-[2-(diethylamino)ethyl]acetamide with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[2-(diethylamino)ethyl]acetamide undergoes various types of chemical reactions, including:

    Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as acetonitrile.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products Formed

    Nucleophilic substitution: Formation of substituted acetamides.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Bromo-N-[2-(diethylamino)ethyl]acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[2-(diethylamino)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic interactions, while the diethylaminoethyl side chain can enhance the compound’s binding affinity to its targets. These interactions can modulate biochemical pathways and elicit specific biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-[2-(dimethylamino)ethyl]acetamide
  • 2-Chloro-N-[2-(diethylamino)ethyl]acetamide
  • 2-Iodo-N-[2-(diethylamino)ethyl]acetamide

Uniqueness

2-Bromo-N-[2-(diethylamino)ethyl]acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and iodo analogs

Properties

IUPAC Name

2-bromo-N-[2-(diethylamino)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17BrN2O/c1-3-11(4-2)6-5-10-8(12)7-9/h3-7H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVDIYPEYITMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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